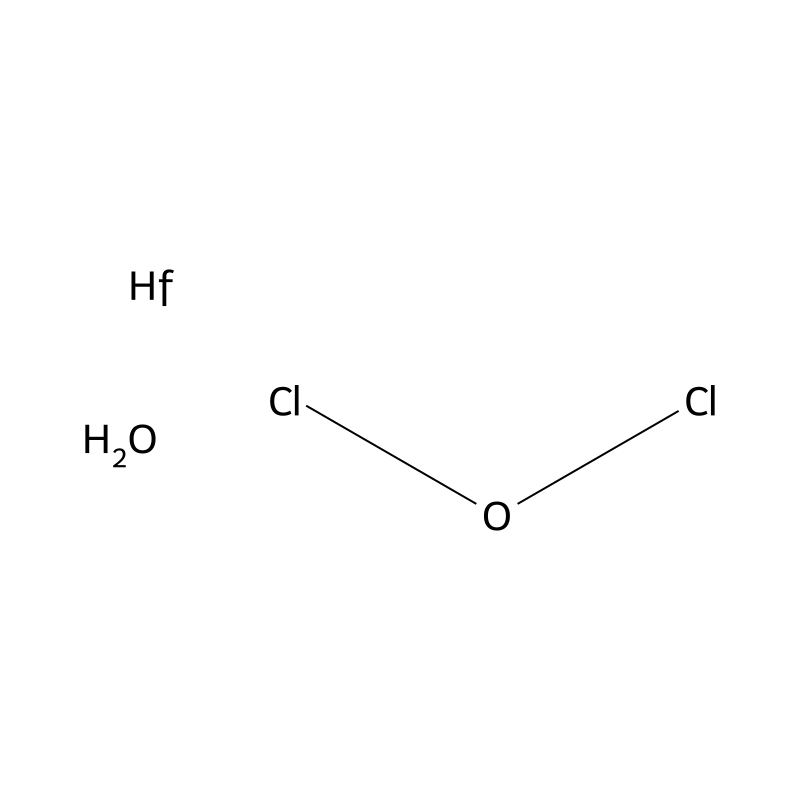

Hafnium oxychloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Precursor for Hafnium-Based Materials:

Hafnium oxychloride hydrate serves as a crucial precursor for synthesizing various hafnium-based materials with diverse applications. These materials include:

- Hafnium oxide (HfO₂): This material is a sought-after high-k dielectric material in microelectronics due to its excellent insulating properties and compatibility with silicon-based devices.

- Hafnium nitride (HfN): This material exhibits exceptional thermal and chemical stability, making it valuable for applications in high-temperature environments like crucibles and cutting tools.

- Hafnium carbide (HfC): This material boasts high melting point and mechanical strength, making it suitable for wear-resistant coatings and nuclear reactor components.

The synthesis of these materials often involves thermal decomposition of hafnium oxychloride hydrate under controlled conditions.

Catalyst Development:

Hafnium oxychloride hydrate finds potential applications in the development of catalysts for various chemical reactions. Due to its Lewis acidity and ability to form well-defined structures, it can act as a support material for active catalytic sites. Research is ongoing to explore its potential in reactions like:

- Hydrocarbon conversion: This includes processes like cracking, reforming, and isomerization of hydrocarbons, which are crucial for refining petroleum products.

- Polymerization: Hafnium-based catalysts derived from hafnium oxychloride hydrate are being investigated for the controlled synthesis of specific polymers with desired properties.

Advanced Ceramics and Glasses:

Hafnium oxychloride hydrate can be used as a starting material for the synthesis of advanced ceramics and glasses with unique properties. These materials can be tailored for applications in:

- Solid-state electrolytes: These materials are essential components of next-generation batteries due to their ability to conduct ions efficiently.

- Optical fibers: Doping of glasses with hafnium can enhance their refractive index and other optical properties, leading to improved performance in fiber-optic communication systems.

Other Potential Applications:

Research is ongoing to explore other potential applications of hafnium oxychloride hydrate, including its use in:

- Sensing materials: Development of sensors for various analytes based on the unique properties of hafnium oxychloride hydrate and its derivatives.

- Photocatalytic materials: Exploring the potential for utilizing hafnium oxychloride hydrate in the development of photocatalysts for applications like water splitting and pollutant degradation.

Hafnium oxychloride hydrate is an inorganic compound with the chemical formula HfOCl₂·xH₂O, where "x" represents the number of water molecules associated with the compound. It appears as a white crystalline solid and is primarily recognized for its role as a precursor in the synthesis of hafnium oxide and other hafnium-based materials. The compound is notable for its high purity and specific hydration levels, which make it valuable in various scientific and industrial applications. Hafnium oxychloride hydrate is classified as a skin corrosive substance, capable of causing severe burns and eye damage upon contact.

- Hydrolysis: When dissolved in water, it hydrolyzes to form hafnium hydroxide and hydrochloric acid:

- Oxidation and Reduction: The compound can engage in redox reactions under specific conditions, although the details depend on the reactants involved.

- Substitution Reactions: Chloride ions in hafnium oxychloride hydrate can be substituted with other anions, leading to the formation of new hafnium compounds.

Several methods exist for synthesizing hafnium oxychloride hydrate:

- Reaction with Water: A common laboratory method involves reacting hafnium tetrachloride with water under controlled conditions. The temperature and concentration can be adjusted to achieve desired hydration levels.

- Industrial Production: In industrial settings, hafnium oxide is dissolved in hydrochloric acid, followed by evaporation to crystallize hafnium oxychloride hydrate. This method ensures high purity and consistency in the final product .

Hafnium oxychloride hydrate has a wide array of applications:

- Chemistry: It serves as a precursor for synthesizing hafnium-based compounds such as hafnium oxide nanoparticles used in catalysis and materials science.

- Biology: Its potential use in biological imaging highlights its importance in medical research.

- Medicine: The compound has been explored for enhancing radiation therapy effectiveness.

- Industry: It is utilized in producing high-purity hafnium oxide, which finds applications in electronics and optics .

Studies on the interactions of hafnium oxychloride hydrate suggest that it can form complexes with various ligands. These interactions may influence its reactivity and stability under different environmental conditions. For instance, the presence of water significantly impacts its hydrolysis rate and the formation of hafnium oxide nanoparticles .

Several compounds are similar to hafnium oxychloride hydrate due to their structural or chemical properties. A comparison highlights their uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Zirconium oxychloride hydrate | ZrOCl₂·xH₂O | Similar structure; used in similar applications |

| Hafnium tetrachloride | HfCl₄ | More reactive; used primarily as a chlorinating agent |

| Hafnium oxide | HfO₂ | Product of hydrolysis; widely used in electronics |

Hafnium oxychloride hydrate stands out due to its specific hydration states and high purity levels, making it particularly suitable for specialized applications in scientific research and industry. Its ability to form hafnium oxide nanoparticles adds significant value in materials science .

Hafnium (Hf) itself was discovered in 1923 by Dirk Coster and George Charles de Hevesy through X-ray spectroscopy analysis of zirconium ores. The element was predicted by Dmitri Mendeleev in 1869 as a heavier analog of zirconium but remained undetected until modern analytical techniques emerged.

Hafnium oxychloride hydrate emerged as a key intermediate in separating hafnium from zirconium during industrial processing. Early synthesis methods involved hydrolysis of hafnium tetrachloride (HfCl₄) or dissolution of hafnium dioxide (HfO₂) in hydrochloric acid (HCl). These methods, refined over decades, remain foundational in producing high-purity hafnium compounds.

Nomenclature and Classification

| Property | Value |

|---|---|

| IUPAC Name | Chloro hypochlorite; hafnium; hydrate |

| CAS Number | 15461-28-6 |

| PubChem CID | 57348849 |

| SMILES | O.O(Cl)Cl.[Hf] |

| Molecular Formula | Cl₂H₂HfO₂ (anhydrous) or HfOCl₂·8H₂O (octahydrate) |

| Molecular Weight | 283.41 g/mol (anhydrous) or 409.55 g/mol (octahydrate) |

| InChI Key | XMPMNFKQNLGIPS-UHFFFAOYSA-N |

This compound belongs to the transition metal oxychloride family, characterized by [MOClₓ] structures. Its classification as a hydrate distinguishes it from anhydrous hafnium oxychloride (HfOCl₂), which remains uncharacterized.

Significance in Hafnium Chemistry

Hafnium oxychloride hydrate is central to hafnium chemistry due to its role as a precursor for advanced materials:

Synthesis of Hafnium Oxide (HfO₂):

Controlled dehydration of HfOCl₂·8H₂O yields HfO₂, a high-k dielectric material critical in microelectronics and gate insulators.Metal-Organic Frameworks (MOFs):

HfOCl₂·8H₂O serves as a hafnium source in MOFs like UiO-66-NH₂(Hf), which enhance X-ray absorption in cancer radiotherapy.Catalysts and Ceramics:

It is used to synthesize hafnium-based catalysts for polymerization and thermal barrier coatings in aerospace.

Position in Transition Metal Oxychloride Family

Hafnium oxychloride hydrate aligns with other transition metal oxychlorides (e.g., TiOCl₃, VOCl₂) in structure and reactivity. Below is a comparative analysis:

| Compound | Oxidation State | Hydration State | Key Applications |

|---|---|---|---|

| HfOCl₂·8H₂O | +4 | Octahydrate | Nuclear control rods, MOFs, catalysts |

| ZrOCl₂·8H₂O | +4 | Octahydrate | Ceramic precursors, catalysts |

| TiOCl₃ | +3 | Anhydrous | Lewis acid catalysts, halogenation |

| VOCl₂ | +4 | Anhydrous | Oxidation catalysts, battery materials |

Hafnium’s larger ionic radius compared to zirconium enhances its stability in high-κ dielectric applications.

Industrial and Research Importance

Nuclear Applications

Hafnium oxychloride hydrate is a precursor for hafnium-based nuclear control rods, leveraging hafnium’s high neutron capture cross-section to regulate reactor activity.

Semiconductor Industry

HfO₂ thin films derived from this compound are used in gate insulators for sub-45 nm transistors, enabling miniaturization and efficiency gains.

Biomedical Research

HfOCl₂·8H₂O is integrated into MOFs for radiosensitization, enhancing tumor cell apoptosis during X-ray therapy.

Catalysis and Ceramics

It facilitates the production of hafnium-based catalysts for polyethylene and polypropylene synthesis, as well as thermal barrier coatings in aerospace.

Synthesis Methods and Optimization

| Method | Conditions | Purity | Scalability | Key Advantages |

|---|---|---|---|---|

| HfCl₄ Hydrolysis | 60–80°C, aqueous HCl | High | Moderate | Precise stoichiometric control |

| HfO₂ Dissolution | 5–10% HCl, room temperature | Very High | High | Minimal impurities |

| Hydrothermal Synthesis | 60–200°C, NaOH-adjusted pH | Moderate | Low | Tailored particle morphology |

| Sulfate Ageing | Na₂SO₄ in HCl, 48–72 hours | High | Moderate | Monodisperse colloids |

Research Findings and Challenges

Phase Stability:

HfOCl₂·8H₂O undergoes dehydration to HfO₂ via intermediate hydrates (e.g., HfOCl₂·4H₂O). Thermal analysis reveals mass loss steps at 100–200°C (water loss) and 300–500°C (HfO₂ formation).MOF Radiosensitization:

UiO-66-NH₂(Hf) nanoparticles enhance X-ray absorption in esophageal cancer cells by 2.5× compared to iodixanol, a clinical contrast agent.Polyurethane Catalysis:Incorporating 0.5–3% HfOCl₂·8H₂O into polyurethane foams improves mechanical strength and thermal stability, attributed to Hf⁴⁺ coordination with polyol molecules.

Hafnium oxychloride hydrate is an inorganic compound with the general molecular formula HfOCl₂·xH₂O, where x represents the variable number of water molecules associated with the compound [7]. The anhydrous form has a molecular weight of 265.40 g/mol, while the hydrated forms have higher molecular weights depending on their specific hydration state [8]. The compound consists of hafnium in the +4 oxidation state, coordinated with oxygen and chlorine atoms, along with water molecules that form part of the crystal structure .

The molecular formula can be alternatively represented as Cl₂HfO·xH₂O or Cl₂H₂xHfO₁+x, emphasizing the presence of the oxychloride core structure with variable hydration [3]. The most common hydration states include the octahydrate (HfOCl₂·8H₂O), hexahydrate (HfOCl₂·6H₂O), and tetrahydrate (HfOCl₂·4H₂O), though lower hydration states can also exist under specific conditions [7].

The compound is typically obtained as a white crystalline solid or powder and is highly hygroscopic, readily absorbing moisture from the atmosphere [22]. This hygroscopic nature contributes to the variability in hydration states observed in different samples and under different storage conditions .

| Hydration State | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Anhydrous | HfOCl₂ | 265.40 |

| Hydrate (general) | HfOCl₂·xH₂O | 265.40 + 18.02x |

| Octahydrate | HfOCl₂·8H₂O | 409.52 |

The chemical identity of hafnium oxychloride hydrate is closely related to that of zirconium oxychloride hydrate due to the lanthanide contraction, which results in similar ionic radii for hafnium(IV) and zirconium(IV) [12]. This similarity often leads to challenges in separating these elements in natural sources and contributes to their comparable chemical behaviors [12].

Crystallographic Structure

Crystal Systems and Space Groups

Hafnium oxychloride hydrate exhibits distinct crystallographic structures depending on its hydration state [10]. The octahydrate form (HfOCl₂·8H₂O) typically crystallizes in a monoclinic crystal system, though the specific space group can vary based on synthesis conditions and temperature [13]. X-ray diffraction studies have been instrumental in elucidating these structural details, revealing the three-dimensional arrangement of atoms within the crystal lattice [21].

The crystal structure of hafnium oxychloride hydrate shares similarities with other Group 4 metal oxychlorides, particularly zirconium oxychloride, due to the comparable ionic radii of Hf⁴⁺ (0.78 Å) and Zr⁴⁺ (0.79 Å) [12]. This similarity extends to their crystal packing arrangements and coordination geometries [12] [15].

Research using grazing incidence X-ray diffraction (GIXRD) has shown that thermal treatment of hafnium oxychloride can lead to phase transformations, with the formation of monoclinic hafnium dioxide (HfO₂) occurring at temperatures above 600°C [21]. Prior to this transformation, the material typically remains in an amorphous state during the initial stages of thermal decomposition [21].

The crystal structure of hafnium oxychloride hydrate is characterized by complex hydrogen bonding networks that connect the structural units and water molecules, contributing to the overall stability of the crystal lattice . These hydrogen bonds play a crucial role in determining the specific space group and crystal system observed in different hydration states [15].

Tetrameric Structural Units

Hafnium oxychloride hydrate features distinctive tetrameric structural units that form the building blocks of its extended crystal structure [6]. These tetrameric units consist of four hafnium centers interconnected through bridging oxygen atoms, creating a polynuclear arrangement that contributes to the compound's unique properties [6] [27].

The tetrameric units in hafnium oxychloride hydrate typically adopt a square-like arrangement, with hafnium atoms positioned at the corners and bridging oxygen atoms along the edges [27]. This structural motif is similar to that observed in other hafnium clusters, such as the hafnium sulfate prenucleation clusters, which can further assemble into larger structures like the Hf₁₈ cluster [27].

Within these tetrameric units, each hafnium atom is coordinated to multiple oxygen atoms, including those from water molecules, as well as chlorine atoms [6]. The specific coordination environment can vary depending on the hydration state, but typically involves a combination of terminal and bridging ligands [15].

The formation of these tetrameric units is influenced by factors such as pH, temperature, and concentration during synthesis [27]. Under certain conditions, these units can serve as precursors for the formation of extended structures, including chains and networks, particularly in aged solutions [27].

The tetrameric structural units in hafnium oxychloride hydrate play a crucial role in determining the compound's reactivity, solubility, and thermal stability [6]. They also serve as important intermediates in the conversion of hafnium oxychloride to other hafnium compounds, such as hafnium dioxide, during thermal decomposition processes [21].

Coordination Environment of Hafnium

In hafnium oxychloride hydrate, the hafnium(IV) center typically adopts a coordination number of eight, forming a distorted square antiprismatic or dodecahedral geometry [6]. This high coordination number is characteristic of hafnium(IV) compounds and reflects the large ionic radius of the Hf⁴⁺ ion compared to other transition metals [12].

The coordination sphere around each hafnium atom includes oxygen atoms from the oxo groups, chlorine atoms, and oxygen atoms from coordinated water molecules [15]. The specific distribution of these ligands depends on the hydration state and crystal packing arrangement . In the octahydrate form, for example, the hafnium center is coordinated to one oxo oxygen, two chlorine atoms, and five water molecules [8].

Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided valuable insights into the coordination environment of hafnium in various compounds [15]. Studies have shown that the Hf-O distance in hafnium oxychloride is approximately 2.30 Å, while the Hf-Cl distance is around 2.43 Å [15]. These bond lengths are consistent with the ionic radii of the respective atoms and the electronic structure of the hafnium(IV) center [15].

The coordination environment of hafnium in hafnium oxychloride hydrate undergoes significant changes during thermal treatment [15]. As the temperature increases, there is a progressive loss of coordinated water molecules, leading to structural rearrangements and eventually the formation of hafnium dioxide [21]. During this process, the Hf-O distance decreases from 2.30 Å to 2.12 Å, indicating the formation of stronger Hf-O bonds as the coordination number decreases [15].

The coordination geometry around hafnium plays a crucial role in determining the chemical reactivity and physical properties of hafnium oxychloride hydrate [12]. It influences factors such as solubility, thermal stability, and the pathways for conversion to other hafnium compounds [15].

Hydration States and Their Characteristics

Octahydrate (HfOCl₂·8H₂O)

The octahydrate form of hafnium oxychloride (HfOCl₂·8H₂O) is the most common and well-characterized hydration state, with a molecular weight of 409.52 g/mol [8]. This form appears as colorless crystals or a white crystalline powder with a density of approximately 2.2 g/cm³ [13]. The octahydrate is highly soluble in water and exhibits significant hygroscopicity, readily absorbing moisture from the atmosphere .

In the crystal structure of HfOCl₂·8H₂O, the eight water molecules are distributed between the coordination sphere of hafnium and the crystal lattice [8]. Typically, five water molecules are directly coordinated to the hafnium center, while the remaining three are present as lattice water, participating in an extensive hydrogen bonding network that stabilizes the crystal structure .

Thermogravimetric analysis (TGA) of the octahydrate reveals a characteristic dehydration pattern, with the loss of water molecules occurring in distinct steps as the temperature increases [20]. The initial dehydration begins at temperatures around 100-120°C, corresponding to the loss of lattice water, followed by the loss of coordinated water at higher temperatures [20].

The octahydrate form serves as an important precursor for the synthesis of other hafnium compounds, including hafnium dioxide (HfO₂) [30]. When heated, it undergoes sequential dehydration to form lower hydrates before eventually decomposing to hafnium dioxide at temperatures above 400°C [21].

| Property | Value |

|---|---|

| Molecular Weight | 409.52 g/mol |

| Appearance | Colorless crystals or white powder |

| Density | ~2.2 g/cm³ |

| Initial Dehydration Temperature | 100-120°C |

| Complete Dehydration | ~300°C |

The octahydrate form of hafnium oxychloride is commonly used in laboratory and industrial applications due to its stability under ambient conditions and its predictable behavior during thermal processing [8].

Hexahydrate (HfOCl₂·6H₂O)

The hexahydrate form of hafnium oxychloride (HfOCl₂·6H₂O) represents an intermediate hydration state that can be obtained through partial dehydration of the octahydrate or direct synthesis under controlled conditions . With six water molecules per formula unit, this hydrate has a molecular weight of approximately 373.48 g/mol [7].

The crystal structure of the hexahydrate differs from that of the octahydrate in terms of the arrangement of water molecules and the resulting hydrogen bonding network [15]. In the hexahydrate, four water molecules are typically coordinated directly to the hafnium center, with the remaining two present as lattice water . This change in water distribution affects the coordination geometry around the hafnium atom, leading to subtle changes in bond lengths and angles compared to the octahydrate [15].

Thermogravimetric studies indicate that the hexahydrate is less stable than the octahydrate under ambient conditions, with a tendency to either absorb moisture to form the octahydrate or lose water to form lower hydrates, depending on the relative humidity and temperature [20]. The dehydration of the hexahydrate begins at slightly higher temperatures compared to the octahydrate, typically around 130-150°C [20].

The hexahydrate form of hafnium oxychloride has been less extensively studied compared to the octahydrate, but it represents an important intermediate in the thermal decomposition pathway of hafnium oxychloride hydrate . Understanding its structure and properties provides valuable insights into the mechanisms of water loss and structural rearrangement during the conversion of hafnium oxychloride to hafnium dioxide [21].

The synthesis of the hexahydrate typically involves controlled dehydration of the octahydrate under specific temperature and humidity conditions . Alternatively, it can be prepared by recrystallization of hafnium oxychloride from solutions with carefully controlled water content [7].

Tetrahydrate (HfOCl₂·4H₂O)

The tetrahydrate form of hafnium oxychloride (HfOCl₂·4H₂O) represents a lower hydration state with a molecular weight of approximately 337.44 g/mol [7]. This hydrate is characterized by a more compact crystal structure compared to the higher hydrates, with all four water molecules typically coordinated directly to the hafnium center .

In the tetrahydrate, the hafnium atom adopts a distorted octahedral coordination geometry, with the four water molecules, one oxo oxygen, and two chlorine atoms completing the coordination sphere [15]. This arrangement results in a more symmetric distribution of ligands around the hafnium center compared to the higher hydrates .

X-ray diffraction studies have shown that the tetrahydrate crystallizes in a different space group compared to the octahydrate and hexahydrate, reflecting the significant structural reorganization that occurs during the dehydration process [21]. The reduced water content also leads to changes in the hydrogen bonding network, affecting the overall stability and reactivity of the compound .

Thermogravimetric analysis indicates that the tetrahydrate is more thermally stable than the higher hydrates, with dehydration beginning at temperatures around 180-200°C [20]. This increased thermal stability is attributed to the stronger binding of the coordinated water molecules to the hafnium center and the absence of loosely bound lattice water [20].

The tetrahydrate form of hafnium oxychloride is an important intermediate in the thermal decomposition pathway of hafnium oxychloride hydrate to hafnium dioxide [21]. It represents a critical transition point where further water loss leads to significant structural rearrangements and the formation of polymeric structures .

The synthesis of the tetrahydrate typically involves controlled heating of higher hydrates under specific conditions to remove the desired amount of water . Alternatively, it can be prepared by recrystallization from solutions with limited water content or by exposing the anhydrous form to controlled amounts of moisture [7].

Lower Hydration States

Beyond the tetrahydrate, hafnium oxychloride can exist in even lower hydration states, including the dihydrate (HfOCl₂·2H₂O), monohydrate (HfOCl₂·H₂O), and ultimately the anhydrous form (HfOCl₂) . These lower hydration states exhibit distinct structural and chemical properties that reflect the progressive reduction in water content [7].

The dihydrate (HfOCl₂·2H₂O) features a structure where both water molecules are directly coordinated to the hafnium center, resulting in a coordination number of six for the hafnium atom . This reduced coordination number leads to a more distorted octahedral geometry compared to the higher hydrates [15].

The monohydrate (HfOCl₂·H₂O) represents a further reduction in water content, with just one water molecule coordinated to each hafnium center . In this form, the hafnium atom typically adopts a distorted square pyramidal coordination geometry, with significant changes in bond lengths and angles compared to the higher hydrates [15].

The anhydrous form (HfOCl₂) lacks coordinated water molecules entirely, resulting in a polymeric structure where hafnium centers are connected through bridging oxygen and chlorine atoms [14]. This form is highly hygroscopic and readily absorbs moisture from the atmosphere to form hydrated species .

Thermogravimetric studies have shown that the transition between these lower hydration states occurs at progressively higher temperatures, reflecting the increasing strength of binding for the remaining water molecules [20]. The complete conversion to the anhydrous form typically requires temperatures above 300°C [20].

The lower hydration states of hafnium oxychloride are less stable under ambient conditions compared to the higher hydrates, with a strong tendency to absorb moisture . However, they play crucial roles as intermediates in various chemical processes, including the synthesis of hafnium dioxide and other hafnium compounds [30].

The preparation of these lower hydrates typically involves careful thermal dehydration of higher hydrates under controlled conditions, often in vacuum or inert atmospheres to prevent rehydration . Their characterization requires specialized techniques to maintain the desired hydration state during analysis [21].

Bonding Characteristics

Hf-O Bonds

The hafnium-oxygen bonds in hafnium oxychloride hydrate are predominantly ionic in character, reflecting the large electronegativity difference between hafnium (1.3 on the Pauling scale) and oxygen (3.5) [15]. However, there is also a significant covalent contribution to these bonds, particularly for the Hf=O double bond in the oxychloride core structure .

Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided valuable data on Hf-O bond distances in hafnium oxychloride hydrate [15]. The Hf-O distance for the oxo group is typically around 2.30 Å, while the distances for coordinated water molecules are slightly longer, ranging from 2.30 to 2.40 Å [15]. These bond lengths are consistent with the sum of the ionic radii of Hf⁴⁺ (0.78 Å) and O²⁻ (1.40 Å), with adjustments for the specific coordination environment [12].

The strength of Hf-O bonds varies depending on the specific oxygen environment [15]. The Hf=O double bond in the oxychloride core is the strongest, followed by bonds to bridging oxygen atoms in tetrameric units, with bonds to coordinated water molecules being the weakest . This hierarchy of bond strengths is reflected in the thermal behavior of the compound, with water molecules being lost first during heating, followed by structural rearrangements involving the bridging oxygen atoms, and finally decomposition of the oxychloride core at high temperatures [20].

Infrared spectroscopy provides additional insights into the nature of Hf-O bonds, with characteristic absorption bands in the 700-900 cm⁻¹ region corresponding to Hf-O stretching vibrations [18]. The exact positions of these bands depend on the hydration state and coordination environment, providing a useful tool for characterizing different forms of hafnium oxychloride hydrate [18].

During thermal treatment, the Hf-O bonds undergo significant changes, with the average bond length decreasing from 2.30 Å to 2.12 Å as the compound transitions toward hafnium dioxide [15]. This shortening reflects the formation of stronger, more covalent Hf-O bonds as the coordination number decreases and the structure becomes more condensed [15].

Hf-Cl Bonds

The hafnium-chlorine bonds in hafnium oxychloride hydrate are predominantly ionic in nature, though they also exhibit some covalent character due to the polarizability of the chloride ion [15]. These bonds are generally longer and weaker than the Hf-O bonds, with typical Hf-Cl distances of approximately 2.43 Å as determined by EXAFS spectroscopy [15].

The Hf-Cl bonds play a crucial role in the crystal structure and chemical behavior of hafnium oxychloride hydrate . They contribute to the overall charge balance of the compound and influence its solubility and reactivity patterns [7]. The chloride ions can act as terminal ligands or, in some cases, as bridging ligands between adjacent hafnium centers, particularly in lower hydration states and polymeric structures [14].

Infrared spectroscopy reveals characteristic absorption bands for Hf-Cl stretching vibrations in the 300-400 cm⁻¹ region, providing a useful diagnostic tool for confirming the presence of these bonds [18]. The exact positions of these bands are sensitive to the coordination environment and can shift depending on the hydration state and crystal packing arrangement [18].

The Hf-Cl bonds in hafnium oxychloride hydrate are more susceptible to hydrolysis compared to the Hf-O bonds, particularly in aqueous environments [14]. This reactivity is evident in the behavior of hafnium tetrachloride (HfCl₄), which readily hydrolyzes in water to form hafnium oxychloride [14]:

HfCl₄ + H₂O → HfOCl₂ + 2 HCl

During thermal decomposition, the Hf-Cl bonds are typically broken before the Hf-O bonds, with the chloride ions being lost as hydrogen chloride (HCl) or chlorine gas (Cl₂) depending on the conditions [20]. This preferential bond breaking reflects the relative strengths of the Hf-Cl and Hf-O bonds and contributes to the formation of hafnium dioxide as the ultimate decomposition product [21].

The nature of the Hf-Cl bonds also influences the coordination geometry around the hafnium center, with the larger chloride ions occupying more space in the coordination sphere compared to oxygen atoms [15]. This steric effect contributes to the distorted coordination geometries observed in various hydration states of hafnium oxychloride hydrate .

Hydrogen Bonding Networks

Hydrogen bonding networks play a crucial role in the crystal structure and properties of hafnium oxychloride hydrate, particularly in the higher hydration states . These networks involve hydrogen bonds between coordinated water molecules, lattice water molecules, and the oxygen and chlorine atoms of the oxychloride core .

In the octahydrate form (HfOCl₂·8H₂O), an extensive three-dimensional hydrogen bonding network connects adjacent molecular units, contributing significantly to the stability of the crystal structure . The coordinated water molecules act as hydrogen bond donors, forming bonds with oxygen atoms from neighboring oxychloride units and with lattice water molecules . The lattice water molecules, in turn, form hydrogen bonds with chloride ions and with other water molecules, creating a complex interconnected network .

As the hydration state decreases, the hydrogen bonding network becomes progressively less extensive, with fewer hydrogen bond donors and acceptors available . This reduction in hydrogen bonding contributes to the changes in crystal structure and physical properties observed across different hydration states [7].

Infrared spectroscopy provides valuable insights into the hydrogen bonding networks in hafnium oxychloride hydrate, with characteristic absorption bands in the 3200-3600 cm⁻¹ region corresponding to O-H stretching vibrations of water molecules involved in hydrogen bonding [18]. The exact positions and shapes of these bands reflect the strength and geometry of the hydrogen bonds, with stronger hydrogen bonds resulting in broader bands at lower wavenumbers [18].

The hydrogen bonding networks in hafnium oxychloride hydrate influence various physical properties, including solubility, thermal stability, and the mechanism of dehydration . They also play a role in determining the specific crystal packing arrangements and space groups observed in different hydration states [21].

During thermal dehydration, the hydrogen bonding networks are progressively disrupted as water molecules are lost, leading to significant structural rearrangements [20]. The breaking of these hydrogen bonds requires energy, contributing to the endothermic nature of the dehydration process as observed in differential scanning calorimetry (DSC) studies [20].

The strength and directionality of hydrogen bonds in hafnium oxychloride hydrate also influence its behavior in solution, affecting factors such as dissolution kinetics, hydrolysis reactions, and the formation of hydrated species during crystallization from aqueous solutions .

Relationship to Other Hafnium Compounds

Hafnium oxychloride hydrate occupies a central position in hafnium chemistry, serving as an important intermediate between hafnium tetrachloride (HfCl₄) and hafnium dioxide (HfO₂) [14] [16]. It is formed through the partial hydrolysis of hafnium tetrachloride and can be further converted to hafnium dioxide through complete hydrolysis or thermal decomposition [14]:

HfCl₄ + H₂O → HfOCl₂ + 2 HCl

HfOCl₂ + H₂O → HfO₂ + 2 HCl

The relationship between hafnium oxychloride hydrate and hafnium tetrachloride is particularly significant in the context of hafnium purification and processing [14]. Hafnium tetrachloride is highly volatile and can be purified through sublimation, while hafnium oxychloride hydrate is less volatile but more stable in air and easier to handle [14]. The conversion between these compounds is an important step in various industrial processes involving hafnium [31].

Hafnium oxychloride hydrate also shares structural similarities with other hafnium oxyhalides, such as hafnium oxybromide (HfOBr₂) and hafnium oxyfluoride (HfOF₂) [12]. These compounds feature similar oxo-centered structural units but differ in the nature of the halide ligands, leading to variations in properties such as solubility, thermal stability, and reactivity [12].

The relationship between hafnium oxychloride hydrate and hafnium dioxide is of particular importance in materials science and semiconductor technology [16]. Hafnium dioxide is a high-k dielectric material used in advanced semiconductor devices, and hafnium oxychloride hydrate serves as a precursor for its synthesis through various methods, including sol-gel processes, chemical vapor deposition, and atomic layer deposition [16] [30].

Hafnium oxychloride hydrate is also related to various hafnium coordination compounds and organometallic complexes through ligand exchange reactions [12]. The chloride and water ligands in hafnium oxychloride hydrate can be replaced by other ligands, such as alkoxides, β-diketonates, or cyclopentadienyl groups, leading to a wide range of hafnium compounds with diverse properties and applications [12].

In terms of structural chemistry, hafnium oxychloride hydrate shares similarities with the corresponding compounds of other Group 4 metals, particularly zirconium oxychloride hydrate (ZrOCl₂·xH₂O) [12]. This similarity reflects the lanthanide contraction, which results in nearly identical ionic radii for Hf⁴⁺ and Zr⁴⁺, leading to comparable coordination geometries and crystal structures [12].